molecular formula C7H6F3NO3S B8622139 2-methylpyridin-3-yl trifluoromethanesulfonate CAS No. 122213-94-9

2-methylpyridin-3-yl trifluoromethanesulfonate

Cat. No. B8622139
Key on ui cas rn: 122213-94-9
M. Wt: 241.19 g/mol
InChI Key: CBJSABYRIWFVAQ-UHFFFAOYSA-N
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Patent
US07214802B2

Procedure details

2-Methyl-3-ethynyl pyridine was prepared from trifluoro-methanesulfonic acid 2-methyl-pyridin-3-yl ester in the same manner as 2-chloro-5-ethynyl-pyridine (Example 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](OS(C(F)(F)F)(=O)=O)=[CH:6][CH:5]=[CH:4][N:3]=1.Cl[C:17]1[CH:22]=CC(C#C)=CN=1>>[CH3:1][C:2]1[C:7]([C:17]#[CH:22])=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CC=C1OS(=O)(=O)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)C#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC=C1C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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